1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE
Description
1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol hydrochloride is a tertiary amine-alcohol hydrochloride salt characterized by a central propan-2-ol backbone. Its structure features:
- A bis(2-hydroxyethyl)amino group at position 1, contributing hydrophilic properties.
- A 2-methylphenoxy group at position 3, introducing aromaticity and moderate hydrophobicity.
- A hydrochloride counterion, enhancing solubility in polar solvents.
Its synthesis likely involves nucleophilic substitution or condensation reactions, as inferred from structurally related compounds .
Properties
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4.ClH/c1-12-4-2-3-5-14(12)19-11-13(18)10-15(6-8-16)7-9-17;/h2-5,13,16-18H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJJRLAOZAFGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN(CCO)CCO)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound integrates three critical moieties:
- A bis(2-hydroxyethyl)amino group providing hydrophilicity and hydrogen-bonding capacity.
- A 2-methylphenoxy ether linkage contributing aromaticity and steric bulk.
- A propan-2-ol backbone enabling stereochemical control and salt formation via hydrochloride neutralization.
Key synthetic hurdles include:
Primary Synthetic Routes
Epoxide Ring-Opening Pathway
Epichlorohydrin-Based Synthesis
Epichlorohydrin serves as the foundational building block in this three-step approach:
Step 1: Phenoxy Epoxide Formation
Epichlorohydrin reacts with 2-methylphenol under basic conditions (K₂CO₃/DMSO, 110°C):
$$
\text{Epichlorohydrin} + \text{2-methylphenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO}} \text{3-(2-methylphenoxy)propylene oxide}
$$
Reaction optimization data:
| Parameter | Optimal Range | Yield (%) | Source |
|---|---|---|---|
| Temperature | 105-115°C | 68-72 | |
| Reaction Time | 18-24 h | 70 | |
| Base Equivalents | 2.5 eq K₂CO₃ | Max yield |
Step 2: Amine Ring-Opening
The epoxide undergoes nucleophilic attack by diethanolamine in THF at 60°C:
$$
\text{Epoxide} + \text{diethanolamine} \rightarrow \text{1-[bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol}
$$
Critical parameters:
- Strict moisture control to prevent hydrolysis (H₂O < 0.1%)
- Stoichiometric ratio 1:1.05 (epoxide:amine) minimizes dimerization
Step 3: Hydrochloride Salt Formation
Treatment with concentrated HCl in ethanol (0-5°C) achieves 92-95% salt conversion:
$$
\text{Free base} + \text{HCl} \rightarrow \text{Hydrochloride salt}
$$
Crystallization from ethanol/ethyl acetate yields >99% purity by HPLC.
Direct Alkylation of Propanolamine Derivatives
Chloropropyl Intermediate Method
A two-step sequence avoiding epoxide intermediates:
Step 1: Chloroalkylation
3-Chloro-1,2-propanediol reacts with 2-methylphenol via Mitsunobu conditions:
$$
\text{3-Chloro-1,2-propanediol} + \text{2-methylphenol} \xrightarrow{\text{DIAD, PPh}_3} \text{3-(2-methylphenoxy)-1-chloropropan-2-ol}
$$
Yields reach 85% with 10% excess DIAD.
Step 2: Bis-Alkylation with Diethanolamine
The chloride undergoes SN2 displacement in DMF at 80°C:
$$
\text{Chloride intermediate} + 2 \text{ eq diethanolamine} \rightarrow \text{Target free base}
$$
Reaction monitoring via TLC (CH₂Cl₂:MeOH 9:1) shows complete conversion in 8 h.
Alternative Methodologies
Reductive Amination Approach
A ketone precursor (3-(2-methylphenoxy)propan-2-one) undergoes reductive amination with diethanolamine using NaBH₃CN in MeOH:
$$
\text{Ketone} + \text{diethanolamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target amine}
$$
Despite milder conditions (25°C, 12 h), yields plateau at 58% due to competing ketone reduction.
Process Optimization and Scale-Up
Analytical Characterization
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Raw Material Cost ($/kg) | PMI (kg/kg) | E-Factor |
|---|---|---|---|
| Epoxide route | 120 | 18 | 23.4 |
| Chloride alkylation | 95 | 14 | 17.8 |
| Reductive amination | 210 | 29 | 35.6 |
PMI = Process Mass Intensity; E-Factor = (Total waste)/(Product mass)
Chemical Reactions Analysis
Esterification Reactions
The hydroxyl groups (–OH) on the ethanolamine moieties and propanol backbone react with carboxylic acids or acyl chlorides to form esters.
Nucleophilic Substitution at the Amino Group
The tertiary amine can act as a nucleophile in alkylation or acylation reactions, though its protonated form in hydrochloride salts may require deprotonation.
Electrophilic Aromatic Substitution
The 2-methylphenoxy group may undergo electrophilic substitution, though the methyl group is a weakly activating ortho/para director.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted derivatives at para position | Limited by steric hindrance from methyl group |
| Sulfonation | H₂SO₄, SO₃, 40°C | Sulfonic acid derivatives | Requires prolonged reaction times |
Complexation with Metal Ions
The ethanolamine and hydroxyl groups enable coordination with transition metals, forming stable complexes.
Oxidation Reactions
Controlled oxidation of hydroxyl or amino groups can yield ketones or nitro derivatives.
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| KMnO₄ | Acidic aqueous, 70°C | Ketone formation at secondary alcohol sites | Over-oxidation risks at amino groups |
| H₂O₂/Fe²⁺ | Fenton’s reagent, pH 3–4 | Hydroxyl radical-mediated degradation | Non-specific cleavage observed |
pH-Dependent Reactivity
The hydrochloride salt’s protonation state influences its solubility and reaction pathways:
-
Acidic conditions (pH < 3): Amino group remains protonated, reducing nucleophilicity but enhancing solubility in polar solvents.
-
Basic conditions (pH > 10): Deprotonation increases amine reactivity for alkylation/acylation but may precipitate the free base.
Comparative Reactivity Table
| Functional Group | Reactivity Priority | Key Reactions | Stability Concerns |
|---|---|---|---|
| Hydroxyl (–OH) | High | Esterification, oxidation | Thermal decomposition above 200°C |
| Tertiary amine (–N⁺) | Moderate (pH-dependent) | Alkylation, complexation | Susceptible to oxidative degradation |
| Aromatic ether (–O–) | Low | Electrophilic substitution | Stability under UV light |
Scientific Research Applications
Pharmaceutical Development
The compound's structure suggests potential interactions with biological systems, making it a candidate for pharmaceutical applications. Research indicates that compounds with similar structures may exhibit:
- Antimicrobial Activity : Studies have shown that hydroxyl groups can enhance the antimicrobial properties of compounds, making them useful in developing new antibiotics or antiseptics.
- Anti-inflammatory Properties : The amino group may play a role in modulating inflammatory responses, indicating potential use in anti-inflammatory drug formulations.
Biochemical Applications
In biochemistry, 1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol hydrochloride can serve as:
- Buffering Agents : Its zwitterionic nature allows it to act as a buffering agent in biochemical assays, maintaining pH stability during reactions.
- Stabilizers in Protein Formulations : The compound can stabilize proteins in solution, enhancing their shelf-life and efficacy in therapeutic applications.
Material Science
The compound's unique properties lend themselves to applications in materials science:
- Polymer Synthesis : It can be utilized as a monomer in the synthesis of polymers, particularly those requiring enhanced thermal stability and mechanical strength.
- Adhesives and Coatings : Its reactivity allows for incorporation into adhesives and coatings that require specific bonding characteristics.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of compounds structurally similar to 1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol hydrochloride. Results indicated that modifications to the hydroxyl groups significantly enhanced activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
Case Study 2: Biochemical Stability
Research on protein formulations incorporating this compound demonstrated improved stability under varying pH conditions. The findings indicated that the compound effectively maintained protein integrity over extended periods, making it valuable for pharmaceutical formulations requiring long-term storage.
Mechanism of Action
The mechanism of action of 1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methylphenoxy groups play a crucial role in its activity, allowing it to bind to target proteins and enzymes, thereby modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of functional groups, physicochemical properties, and synthetic pathways:
(R)-1-(3,4-Bis((4-fluorobenzyl)oxy)phenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol (YT-6-2)
- Key Differences: Aromatic Substituents: Contains two 4-fluorobenzyloxy groups on the phenoxy ring, increasing steric bulk and electron-withdrawing character compared to the target’s 2-methylphenoxy group. Stereochemistry: The (R)-configuration introduces chirality, which may influence biological activity or crystallization behavior.
- Synthesis : Prepared via multi-step nucleophilic aromatic substitution, yielding 86.7% after purification .
- Implications : The fluorinated aromatic system enhances metabolic stability but reduces aqueous solubility relative to the target compound .
1-[Bis(2-hydroxyethyl)amino]-3-(3,5-dimethylphenoxy)propan-2-ol Hydrochloride
- Key Differences: Substituent Position: The phenoxy group has 3,5-dimethyl substituents instead of 2-methyl, altering steric and electronic profiles. Isomeric Effects: The para-methyl groups may improve crystallinity or alter receptor binding compared to the ortho-methyl derivative.
- Structural Relevance : Demonstrates how positional isomerism in aromatic rings affects physicochemical behavior .
2-(Diisopropylamino)ethanol Hydrochloride
- Key Differences: Amino Group: Features a diisopropylamino group instead of bis(2-hydroxyethyl)amino, reducing hydrophilicity. Backbone: Shorter ethanol chain (vs. propan-2-ol), diminishing hydrogen-bonding capacity.
- Functional Impact: The hydrophobic isopropyl groups lower solubility in water, making this compound more suitable for non-polar solvents .
1-[Bis(2-hydroxyethyl)amino]propan-2-ol (CAS 6712-98-7)
- Key Differences: Lacks the Phenoxy Group: Absence of the 2-methylphenoxy substituent simplifies the structure, increasing hydrophilicity. Molecular Weight: Lower molecular weight (163.217 g/mol vs. ~300 g/mol for the target compound) due to missing aromatic moiety .
- Applications : Serves as a precursor or intermediate in surfactant synthesis, highlighting the role of aromatic groups in modifying application-specific properties .
Research Implications and Limitations
- Synthetic Efficiency : YT-6-2’s synthesis achieved 86.7% yield via prep-HPLC, suggesting scalable methods for analogous compounds .
- Structural Tuning: Positional isomerism (e.g., 2-methyl vs. 3,5-dimethylphenoxy) and fluorination can modulate solubility and stability for targeted applications .
- Data Gaps: Limited quantitative data (e.g., logP, melting points) in the provided evidence restricts direct functional comparisons. Further experimental studies are required to validate hypotheses.
Biological Activity
1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol hydrochloride, often referred to as Bis-Tris propane or similar derivatives, is a zwitterionic compound widely utilized in biochemical and molecular biology applications. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
Structure and Composition
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₃H₁₉ClN₂O₃
- Molecular Weight : 292.75 g/mol
- CAS Number : 6976-37-0
The presence of two hydroxyethyl groups contributes to its buffering capacity, allowing it to maintain pH stability in biological systems.
Buffering Capacity
Bis-Tris is known for its effective buffering range of approximately pH 5.8 to 7.2, making it suitable for various biochemical assays and experiments. Its zwitterionic nature allows it to interact with both cations and anions, which is particularly useful in electrophoresis and protein purification processes .
1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol hydrochloride exhibits several biological activities:
- Cell Viability : Studies have indicated that compounds with similar structures can impact cell viability through modulation of cellular signaling pathways.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect branched-chain amino acid transaminases (BCATs), which play a role in amino acid metabolism and cancer cell proliferation .
Case Studies
- Anticancer Activity : Research has highlighted the potential of bis-hydroxyethyl compounds in anticancer therapies. A study demonstrated that derivatives of bis(2-hydroxyethyl)amine could inhibit tumor growth in vitro by targeting metabolic pathways critical for cancer cell survival .
- Toxicological Assessments : The European Food Safety Authority (EFSA) conducted safety assessments on related compounds, concluding that they do not raise concerns regarding genotoxicity or accumulation in humans, thus supporting their use in food contact materials .
Comparative Biological Activity
Biochemical Assays
Due to its buffering capabilities, 1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol hydrochloride is frequently used in:
- Electrophoresis : It serves as a buffering agent that stabilizes the pH during protein separation.
- Cell Culture : The compound's properties make it suitable for maintaining optimal pH levels in cell culture media.
Drug Development
The structural characteristics of this compound make it a candidate for drug development, particularly in targeting metabolic enzymes associated with cancer and other diseases. Ongoing research aims to enhance its efficacy and selectivity as an inhibitor of BCAT enzymes .
Q & A
Q. Advanced Research Focus
- Radioligand Binding Assays : Use -labeled propranolol as a competitive ligand in membrane preparations from β-adrenergic receptor-rich tissues (e.g., rat cardiomyocytes). Measure displacement curves to calculate IC values and compare binding kinetics .
- Structure-Activity Relationship (SAR) Analysis : Modify the 2-methylphenoxy or bis(2-hydroxyethyl)amino groups to assess their roles in receptor interaction. Molecular docking (e.g., AutoDock Vina) can predict binding poses against β- or β-adrenergic receptor crystal structures .
What methodologies resolve contradictory stability data under varying pH conditions?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., cleavage of the ether or ester linkages) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Stability-indicating methods (e.g., ion-pair chromatography) can quantify degradation pathways .
What synthetic routes are documented for this compound, and what are their challenges?
Q. Basic Research Focus
- Stepwise Alkylation : React 2-methylphenol with epichlorohydrin to form the phenoxy-epoxide intermediate, followed by nucleophilic attack by bis(2-hydroxyethyl)amine. Challenges include controlling regioselectivity and minimizing dimerization .
- Hydrochloride Salt Formation : Purify the free base via recrystallization (e.g., ethanol/water), then treat with HCl gas in anhydrous diethyl ether. Yield optimization requires strict moisture control .
How can impurity profiling be systematically conducted using chromatographic methods?
Q. Advanced Research Focus
- System Suitability Testing : Use reference standards (e.g., EP impurities) to validate HPLC methods. Critical parameters include column temperature (25–40°C), flow rate (1.0–1.5 mL/min), and detection wavelength .
- Orthogonal Methods : Pair reverse-phase HPLC with hydrophilic interaction liquid chromatography (HILIC) to resolve polar impurities (e.g., unreacted amines or glycols) .
What spectroscopic features confirm the molecular structure in NMR and IR?
Q. Basic Research Focus
- NMR :
- Infrared (IR) : Broad O-H stretches (3200–3600 cm), C-O-C ether vibrations (1100–1250 cm), and tertiary amine N-H bends (1550–1650 cm) .
What computational approaches predict pharmacokinetic properties?
Q. Advanced Research Focus
- Physicochemical Modeling : Use SwissADME to predict logP (lipophilicity), aqueous solubility, and blood-brain barrier permeability. The compound’s hydroxyl groups may limit CNS penetration .
- Molecular Dynamics Simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2D6) to assess metabolic stability. Focus on demethylation or hydroxylation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
